Acide 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ène-1-carboxylique

Vue d'ensemble

Description

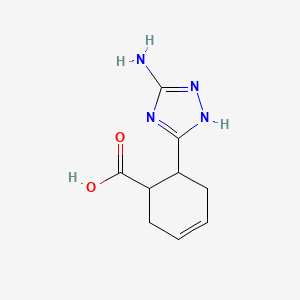

6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité biologique et synthèse de médicaments

Les composés comportant un motif 1,2,4-triazole sont largement étudiés pour leur potentiel à former des oligoamides hétéroaromatiques et à affecter l'expression des gènes. Ils ont été utilisés dans la synthèse d'antibiotiques et de substances biologiquement actives en raison de leur capacité à interagir avec les systèmes biologiques .

Science des matériaux

Les interactions de liaison hydrogène dans les dérivés du 1,2,4-triazole contribuent à une densité élevée, une insensibilité et une stabilité thermique. Ces propriétés les rendent adaptés aux applications en science des matériaux où ces caractéristiques sont souhaitées .

Synthèse chimique

Les acides aminoazoles carboxyliques sont des intermédiaires clés en synthèse chimique. Ils peuvent être utilisés pour préparer une large gamme de composés, y compris des substances riches en énergie et des molécules complexes ayant des fonctions spécifiques .

Mécanisme D'action

Target of Action

The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .

Mode of Action

The compound interacts with its target, lanosterol 14α-demethylase, by binding to it

Biochemical Pathways

The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.

Result of Action

The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.

Analyse Biochimique

Biochemical Properties

The 1,2,4-triazole family, to which 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid belongs, operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors

Cellular Effects

Compounds in the 1,2,4-triazole family have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Molecular Mechanism

1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .

Metabolic Pathways

1,2,4-triazoles are known to be involved in various biochemical reactions .

Activité Biologique

The compound 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a member of the 1,2,4-triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 208.22 g/mol

- CAS Number : 1250099-01-4

The primary target of this compound is lanosterol 14α-demethylase (CYP51) , an enzyme critical in sterol biosynthesis. The interaction with CYP51 leads to the inhibition of this enzyme, which is pivotal in the production of ergosterol in fungi and cholesterol in humans. This inhibition disrupts cellular membrane integrity and function, making it a potential antifungal agent.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities:

- Antifungal : Inhibition of ergosterol synthesis makes this compound effective against various fungal pathogens.

- Antiviral : Some derivatives have shown potential in inhibiting viral replication.

- Antibacterial : Certain triazole derivatives demonstrate antibacterial properties against gram-positive and gram-negative bacteria.

- Anticancer : Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells .

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid showed significant inhibition of fungal growth at low concentrations, highlighting its potential as a therapeutic agent against fungal infections .

Anticancer Properties

In another investigation, researchers synthesized several derivatives and tested their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications to the triazole ring enhanced anticancer activity, suggesting that this compound could be optimized for greater efficacy in cancer therapy .

Biochemical Pathways

The compound's action can be summarized as follows:

- Inhibition of CYP51 : Leads to disrupted sterol biosynthesis.

- Alteration of Membrane Integrity : Affects cell viability in fungi and potentially cancer cells.

- Induction of Apoptosis : Observed in various cancer cell lines during treatment with triazole derivatives.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGEHQZWWVAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.